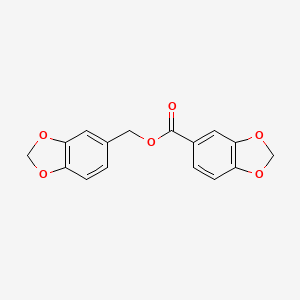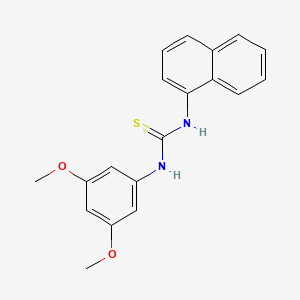
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate, also known as MDMA, is a synthetic compound that has been widely studied for its potential therapeutic uses. MDMA is a member of the phenethylamine class of compounds and is structurally similar to both amphetamines and hallucinogens. MDMA has been shown to have a range of biochemical and physiological effects, including the release of serotonin, dopamine, and norepinephrine.
Mécanisme D'action
The mechanism of action of 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate is complex and not fully understood. This compound is thought to work by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the release of serotonin, dopamine, and norepinephrine. These neurotransmitters are responsible for a range of effects, including increased heart rate, blood pressure, and body temperature. This compound also has the potential to cause dehydration, hyperthermia, and hyponatremia.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate has several advantages as a research tool, including its ability to enhance empathy and reduce fear. This makes it a promising candidate for use in psychotherapy and other therapeutic applications. However, there are also several limitations to the use of this compound in lab experiments, including the potential for adverse effects such as dehydration and hyperthermia. Additionally, the complex synthesis process and potential legal and ethical issues surrounding the use of this compound can make it difficult to study.
Orientations Futures
There are several potential future directions for research on 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate, including further exploration of its potential therapeutic uses in psychotherapy and other applications. Additionally, there is a need for further research into the potential adverse effects of this compound and ways to mitigate these effects. Finally, there is a need for continued research into the mechanism of action of this compound and its effects on the brain and body.
Méthodes De Synthèse
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate is typically synthesized using a two-step process, starting with the precursor safrole. The first step involves the conversion of safrole to isosafrole, which is then converted to this compound using reagents such as hydrobromic acid and hydrogen gas. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate has been studied extensively for its potential therapeutic uses, particularly in the treatment of post-traumatic stress disorder (PTSD). This compound has been shown to enhance empathy and reduce fear, making it a promising candidate for use in psychotherapy. Other potential therapeutic uses for this compound include the treatment of anxiety, depression, and addiction.
Propriétés
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c17-16(11-2-4-13-15(6-11)22-9-20-13)18-7-10-1-3-12-14(5-10)21-8-19-12/h1-6H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPTUNHKEQKODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345936 |
Source


|
| Record name | Piperonylic acid piperonyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3005-52-5 |
Source


|
| Record name | Piperonylic acid piperonyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5711233.png)


![4-ethyl-5-methoxy-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B5711257.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5711259.png)

![methyl 3-[(2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5711269.png)



![3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5711313.png)
![2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5711321.png)
![3,5-dimethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711324.png)
![1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5711331.png)